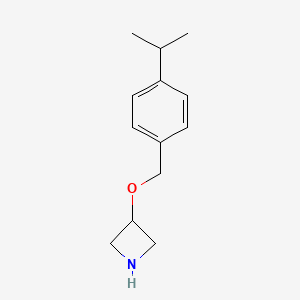

3-((4-Isopropylbenzyl)oxy)azetidine

Vue d'ensemble

Description

3-((4-Isopropylbenzyl)oxy)azetidine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing and custom synthesis processes. Companies like ChemScene offer bulk manufacturing, sourcing, and procurement services for this compound .

Analyse Des Réactions Chimiques

Types of Reactions

3-((4-Isopropylbenzyl)oxy)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidines .

Applications De Recherche Scientifique

3-((4-Isopropylbenzyl)oxy)azetidine has several scientific research applications:

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Mécanisme D'action

The mechanism of action of 3-((4-Isopropylbenzyl)oxy)azetidine is driven by its considerable ring strain, which makes it highly reactive under appropriate conditions . The compound can interact with various molecular targets and pathways, including those involved in polymerization and drug discovery . The radical intermediates formed during its reactions are intercepted by azabicyclo[1.1.0]butanes via a radical strain-release process, providing access to difunctionalized azetidines in a single step .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles that are more stable and less reactive compared to azetidines.

Piperidines: Piperidines are six-membered nitrogen-containing heterocycles with even greater stability and lower reactivity.

Uniqueness

3-((4-Isopropylbenzyl)oxy)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a valuable compound for various applications, including drug discovery and materials science .

Activité Biologique

3-((4-Isopropylbenzyl)oxy)azetidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of an azetidine ring substituted with a 4-isopropylbenzyl ether group. The presence of the isopropyl group may influence the compound's lipophilicity and biological interactions.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets, including enzymes and receptors involved in signaling pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological evaluation.

Antinociceptive Activity

Research indicates that compounds similar to this compound demonstrate significant antinociceptive effects in animal models. For instance, studies have shown that certain azetidine derivatives can reduce pain responses in models of inflammatory pain, suggesting a potential application in pain management.

Antimicrobial Properties

Preliminary investigations have suggested that this compound may possess antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains, indicating a potential role in treating infections.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antinociceptive effects of azetidine derivatives in rodent models. Results showed a significant reduction in pain response, suggesting efficacy as an analgesic agent. |

| Study 2 | Assessed antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited moderate inhibitory effects, warranting further investigation into its potential as an antibiotic. |

| Study 3 | Evaluated the cytotoxic effects on cancer cell lines (MCF-7 and HepG2). Results indicated that certain derivatives had reduced cytotoxicity compared to standard chemotherapeutics, highlighting the need for optimization. |

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Initial studies should focus on acute toxicity and long-term effects in animal models to establish safe dosing parameters.

Propriétés

IUPAC Name |

3-[(4-propan-2-ylphenyl)methoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10(2)12-5-3-11(4-6-12)9-15-13-7-14-8-13/h3-6,10,13-14H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYINSAHQJZRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)COC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.